

Indatraline binding affinity versus other uptake inhibitors

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Compound Focus: Indatraline hydrochloride

CAS No.: 96850-13-4

Cat. No.: S530604

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Monoamine Transporter Binding Affinity Comparison

Compound	Dopamine Transporter (DAT) Ki (nM)	Serotonin Transporter (SERT) Ki (nM)	Norepinephrine Transporter (NET) Ki (nM)	Selectivity Profile
Indatraline	1.7 [1]	0.42 [1]	5.8 [1]	Non-selective (Triple inhibitor)
GBR 12909	3.2 - 7.2 [2] [3]	>1,000 [3]	180 - 220 [2] [3]	DAT-selective
Cocaine	211 [4]	341 [4]	211 [4]	Non-selective
Sertraline	45 [5]	0.2 [5]	48 [5]	SERT-selective

This data shows that indatraline is a high-affinity, balanced triple reuptake inhibitor, while other compounds show varying degrees of selectivity for one transporter over the others.

Key Experimental Methodologies

The data in the table above was generated using established binding assay techniques. Here are the details of the core methodologies used in this field.

Radioligand Binding Assays

This traditional method is considered a gold standard for determining binding affinity (K_i values).

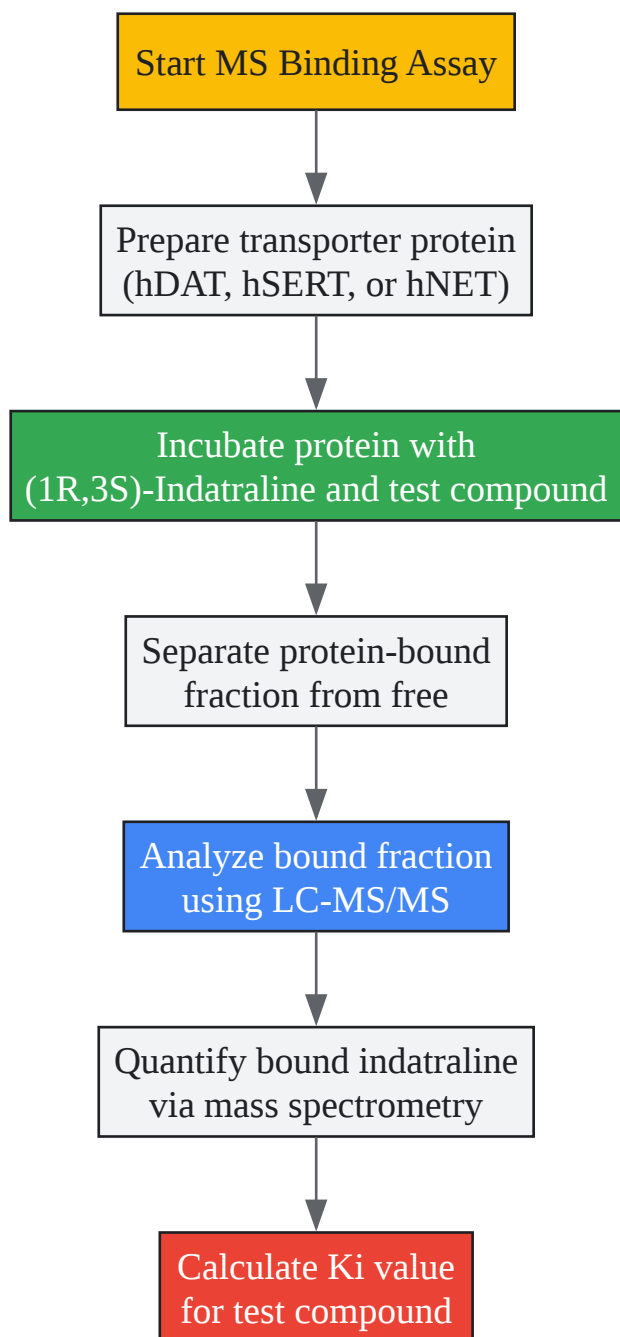
- **Core Principle:** The assay measures the ability of a test compound (e.g., indatraline) to compete with a known, radioactively-labeled ligand for binding to the specific transporter protein [4] [2].
- **Typical Protocol:**
 - **Membrane Preparation:** Cells expressing the human monoamine transporter (hDAT, hSERT, or hNET) are homogenized, and their cell membranes are isolated [6].
 - **Incubation:** The membrane preparation is incubated with a fixed concentration of a radioactive ligand (e.g., [^3H]WIN35,428 for DAT) and varying concentrations of the test compound [7].
 - **Filtration and Quantification:** The mixture is filtered to separate the bound radioactivity from the free. The amount of radioactive ligand bound to the transporter is measured using a scintillation counter [8].
 - **Data Analysis:** The K_i value (inhibition constant) is calculated using specialized software (e.g., Prism) to determine the concentration of test compound that displaces 50% of the specific radioactive binding [8].

Mass Spectrometry (MS) Binding Assays

This is a modern, label-free alternative to radioligand assays.

- **Core Principle:** This method uses the test compound itself as the "native marker," eliminating the need for a radioactive ligand. The amount of the test compound bound to the transporter is directly quantified using mass spectrometry [6].
- **Typical Protocol:**
 - **Saturation/Kinetics:** The transporter protein is incubated with varying concentrations of the non-labeled test compound (e.g., indatraline) to establish binding parameters [6].
 - **Competition:** The transporter is incubated with a fixed concentration of the marker (indatraline) and varying concentrations of a competing compound [6].
 - **Separation and MS Analysis:** The protein-bound fraction is separated, and the amount of bound marker is directly measured using liquid chromatography-mass spectrometry (LC-MS) [6].
 - **Data Analysis:** Results from competition studies are analyzed to determine the K_i values of the competing drugs, providing data comparable to that from radioligand assays [6].

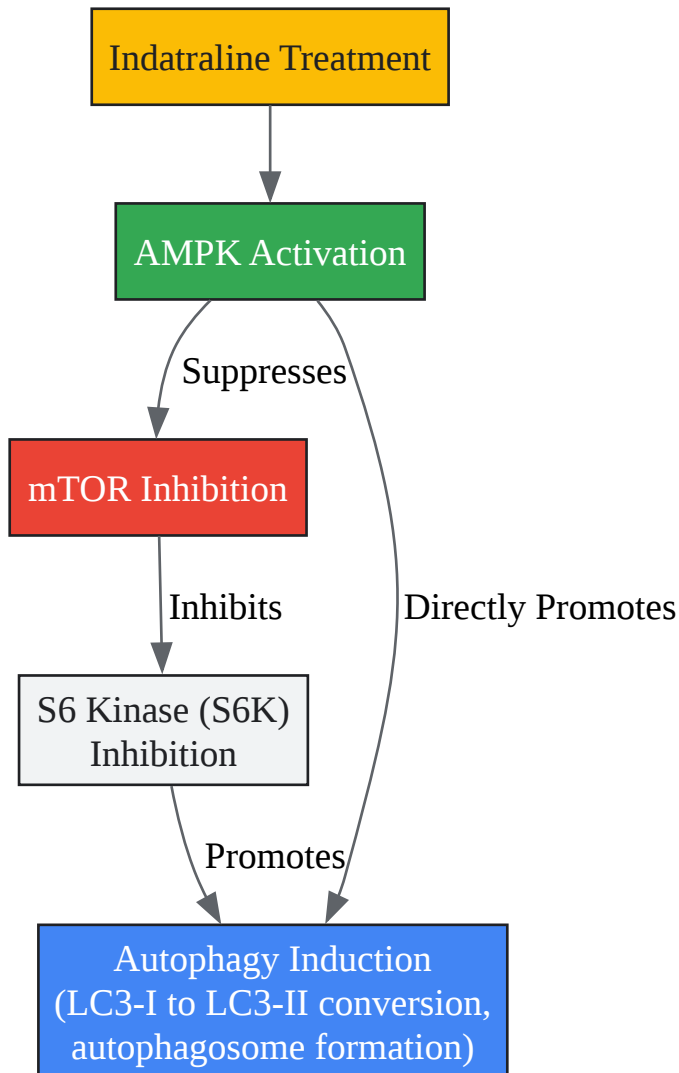
The following diagram illustrates the workflow of the MS Binding Assay, which uses indatraline as a native marker.



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Beyond Binding: Autophagy Induction via the AMPK/mTOR Pathway

Research has revealed that indatraline has pharmacological effects beyond simple transporter blockade. It can induce autophagy, a cellular "clean-up" process, via a specific signaling pathway.



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- **Key Experimental Evidence:**

- A cell-based screen of clinical drugs identified indatraline as an autophagy inducer [5].
- Immunoblotting showed that indatraline treatment causes the conversion of the cytosolic protein LC3-I to the autophagosome-bound form LC3-II, a key marker of autophagy [5].

- Experiments demonstrated that this effect is dependent on essential autophagy proteins ATG5 and ATG7 [5].
- The study found that indatraline induces autophagy by **activating AMPK and suppressing the mTOR/S6 kinase signaling pathway**, without affecting the PI3K/AKT/ERK pathway [5].

Research Implications and Comparisons

- **Therapeutic Potential:** The discovery of its autophagy-inducing effects suggests potential new applications for indatraline or its analogs in diseases like restenosis (re-narrowing of arteries), where it was shown to inhibit smooth muscle cell accumulation in a rat model [5].
- **Distinct Profile from DAT-Selective Inhibitors:** Unlike DAT-selective inhibitors like GBR 12909, which are explored primarily for cocaine addiction, indatraline's non-selectivity and long duration of action have been both an advantage (broad neurotransmitter neutralization) and a limitation (side effects like behavioral stereotypies and reduced food intake in primates) [9] [2].
- **A Research Tool:** Due to its high, balanced affinity for all three transporters, indatraline is increasingly used as a non-radioactive native marker in modern MS Binding Assays to characterize new inhibitors, providing a viable alternative to traditional radioligands [6].

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